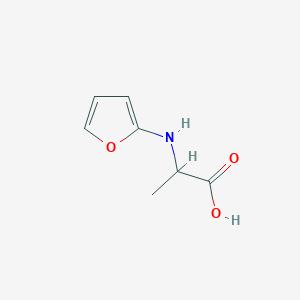
Fmoc-asn(trt)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-asn(trt)-ol: , also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is a derivative of asparagine used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl (Trt) group, which serve as protecting groups during the synthesis process. The Fmoc group protects the amino group, while the Trt group protects the side chain amide group of asparagine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-asn(trt)-ol typically involves the protection of the amino and side chain amide groups of asparagineThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-asn(trt)-ol undergoes several types of chemical reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: The removal of the Fmoc and Trt groups is a crucial step. .
Coupling Reactions: The compound is often involved in amide bond formation with other amino acids, facilitated by coupling reagents like DIC and HOBt
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-asn(trt)-ol is extensively used in solid-phase peptide synthesis (SPPS) to create peptides with high purity. Its protecting groups prevent side reactions, ensuring the integrity of the peptide chain .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .
Industry: Industrially, this compound is used in the production of custom peptides for pharmaceuticals, diagnostics, and biochemical research .
Mechanism of Action
The primary function of Fmoc-asn(trt)-ol in peptide synthesis is to protect the amino and side chain amide groups of asparagine during the assembly of the peptide chain. The Fmoc group is removed by a base, exposing the amino group for further reactions, while the Trt group is removed by an acid, exposing the side chain amide group . This stepwise deprotection allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Fmoc-asn-oh: Lacks the Trt group, making it less effective in preventing side reactions during peptide synthesis.
Fmoc-arg(trt)-oh: Similar in structure but used for arginine instead of asparagine.
Uniqueness: Fmoc-asn(trt)-ol is unique due to its dual protecting groups, which provide enhanced stability and purity in peptide synthesis compared to compounds with only one protecting group .
Properties
Molecular Formula |
C38H34N2O4 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42) |
InChI Key |
XCPYFGFABGWFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


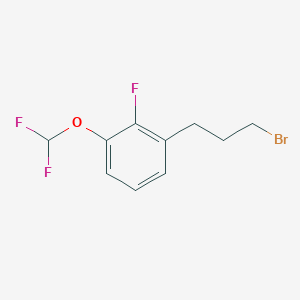
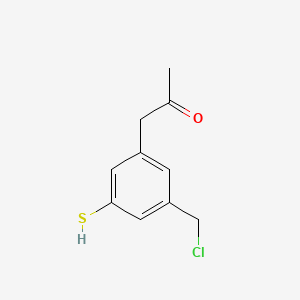
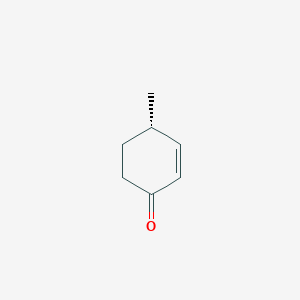
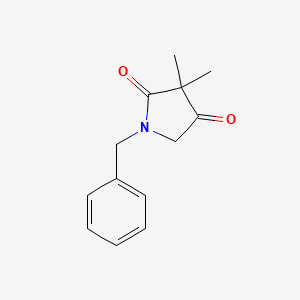

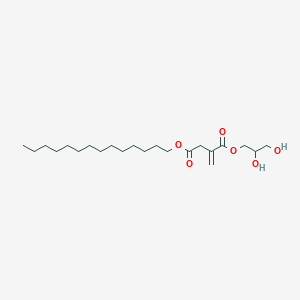

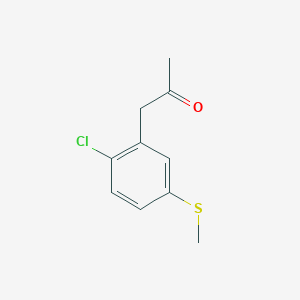
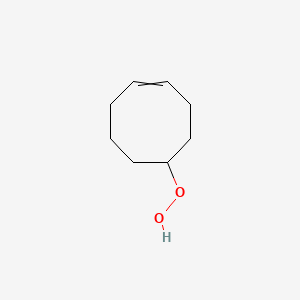
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)

